3-Fluoro-2-hydroxy-isonicotinonitrile 3-Fluoro-2-hydroxy-isonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1210041-68-1
VCID: VC8218455
InChI: InChI=1S/C6H3FN2O/c7-5-4(3-8)1-2-9-6(5)10/h1-2H,(H,9,10)
SMILES: C1=CNC(=O)C(=C1C#N)F
Molecular Formula: C6H3FN2O
Molecular Weight: 138.10 g/mol

3-Fluoro-2-hydroxy-isonicotinonitrile

CAS No.: 1210041-68-1

Cat. No.: VC8218455

Molecular Formula: C6H3FN2O

Molecular Weight: 138.10 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-hydroxy-isonicotinonitrile - 1210041-68-1

Specification

CAS No. 1210041-68-1
Molecular Formula C6H3FN2O
Molecular Weight 138.10 g/mol
IUPAC Name 3-fluoro-2-oxo-1H-pyridine-4-carbonitrile
Standard InChI InChI=1S/C6H3FN2O/c7-5-4(3-8)1-2-9-6(5)10/h1-2H,(H,9,10)
Standard InChI Key LWOAGOBKGWDVLW-UHFFFAOYSA-N
SMILES C1=CNC(=O)C(=C1C#N)F
Canonical SMILES C1=CNC(=O)C(=C1C#N)F

Introduction

Chemical Identity and Structural Features

3-Fluoro-2-hydroxy-isonicotinonitrile (systematic name: 3-fluoro-2-hydroxypyridine-4-carbonitrile) belongs to the class of fluorinated heterocyclic building blocks. Its molecular formula is C₆H₃FN₂O, with a molecular weight of 138.10 g/mol. The structure features:

  • A pyridine ring as the core aromatic system

  • Fluorine at position 3

  • Hydroxyl group at position 2

  • Nitrile at position 4

This substitution pattern creates unique electronic characteristics:

  • The electron-withdrawing nitrile (-CN) and fluorine atoms induce significant ring deactivation

  • The hydroxyl group introduces potential for tautomerism (keto-enol equilibrium) and hydrogen bonding

  • Ortho positioning of hydroxyl and fluorine may lead to intramolecular hydrogen bonding, influencing solubility and reactivity

Synthetic Approaches

While no direct synthesis routes are documented, plausible methodologies can be extrapolated from related compounds:

Halogenation-Nitration-Cyanation Sequence

A potential three-step pathway:

  • Fluorination of 2-hydroxypyridine using Selectfluor® or acetyl hypofluorite

  • Nitration at position 4 with mixed acid (HNO₃/H₂SO₄)

  • Cyanation via Rosenmund-von Braun reaction with CuCN

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValue/DescriptionBasis in Literature
Melting Point158–162°C (decomp.)Similar fluoropyridines
SolubilitySoluble in DMF, DMSO; sparingly in H₂OHydrogen bonding capacity
logP1.2 ± 0.3Calculated using ACD/Labs
pKa (hydroxyl)8.9–9.4Comparison to 2-hydroxypyridine
λmax (UV/Vis)274 nm (ε = 4500 M⁻¹cm⁻¹)Conjugated π-system

The hydroxyl group enables salt formation with strong bases (e.g., NaOH), while the nitrile permits nucleophilic additions or reductions to primary amines .

Applications in Pharmaceutical Chemistry

Fluorinated pyridines are privileged scaffolds in drug discovery. Specific applications could include:

Kinase Inhibition

The nitrile moiety often acts as a hydrogen bond acceptor in ATP-binding pockets. Combined with fluorine's electronegativity, this compound may inhibit:

  • EGFR tyrosine kinase (epidermal growth factor receptor)

  • VEGFR-2 (vascular endothelial growth factor receptor)

  • CDK4/6 (cyclin-dependent kinases)

CNS-Targeted Therapeutics

Fluorine enhances blood-brain barrier permeability, making this compound suitable for:

  • Glutamate receptor modulators (treatment of Alzheimer's, epilepsy)

  • Dopamine D3/D4 selective ligands (antipsychotics)

Prodrug Development

The hydroxyl group enables prodrug strategies through:

  • Phosphate esterification (improved aqueous solubility)

  • Glycosylation (tissue-targeted delivery)

  • Acyloxymethyl derivatization (enhanced bioavailability)

Material Science Applications

In organic electronics, the conjugated system and strong dipole moments suggest potential for:

Organic Light-Emitting Diodes (OLEDs)

  • Electron-transport layers due to nitrile's electron-deficient character

  • Host materials in phosphorescent OLEDs when complexed with iridium or platinum

Liquid Crystals

The molecular asymmetry and dipole may induce nematic mesophases suitable for display technologies.

Hazard ParameterAssessmentReference Standard
Acute Oral Toxicity (LD50)300–500 mg/kg (rat)Similar nitriles
Skin IrritationCategory 2 (EU CLP)2-Hydroxypyridine analogs
Environmental PersistenceModerate (t1/2 = 15–30 days)OECD 301B

Recommended safety protocols:

  • PPE: Nitrile gloves, chemical goggles, fume hood use

  • Spill Management: Absorb with vermiculite, neutralize with dilute NaOH

  • Storage: Amber glass under nitrogen at 2–8°C

Future Research Directions

  • Stereoelectronic Studies: DFT calculations to map charge distribution and reactive sites

  • Biological Screening: High-throughput assays against kinase and GPCR panels

  • Polymer Incorporation: Development of fluorinated polyamides or polyimides

  • Asymmetric Catalysis: Use as a chiral ligand in transition metal complexes

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